molecular formula C21H23FN2O3S B1666855 Besonprodil CAS No. 253450-09-8

Besonprodil

货号: B1666855
CAS 编号: 253450-09-8
分子量: 402.5 g/mol
InChI 键: FCBQJNCAKZSIAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Besonprodil, also known as CI-1041, is an NMDA antagonist selective for the NR2B subunit . Research indicates its potential applications, particularly in counteracting dyskinesias linked to Parkinson's disease and exploring its role as a negative allosteric modulator .

Neurological Research

  • Parkinson's Disease: this compound is under investigation as a supplemental treatment for Parkinson's disease. Animal studies suggest it can effectively counteract dyskinesias resulting from long-term treatment with levodopa and related medications .
  • NMDA Receptor Modulation: this compound serves as a tool for studying N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . It has inspired the synthesis of new compounds with enhanced metabolic stability .

Development of Novel Antagonists

  • Structural Inspiration: this compound's structure has served as a template for designing novel GluN2B-selective antagonists. Researchers have modified its molecular structure to improve its pharmacological properties .
  • Pharmacological Profiling: Ifenprodil and related compounds like this compound are used for pharmacological profiling of native NMDARs and have served as lead compounds in therapeutic applications .

Ifenprodil and GluN2B Antagonists

  • Clinical Trials: GluN2B-selective antagonists, including ifenprodil, have demonstrated promising results in clinical trials, exhibiting a better side effect profile compared to pan-NMDAR antagonists like ketamine . This enhanced tolerability is attributed to subunit selectivity and a preferential inhibition of strongly activated receptors .
  • Traumatic Brain Injury: Traxoprodil mesylate (CP-101,606), a compound similar to ifenprodil, has been evaluated in clinical trials for traumatic brain injury .

LSP10-0500 as a this compound Alternative

  • NR2B-Selective Antagonist: A virtual screening approach identified LSP10-0500, a new molecule that selectively inhibits NMDARs containing the NR2B subunit. While less potent than ifenprodil, its unique central core makes it a promising starting point for developing new NR2B-selective antagonists .
  • SAR Studies: Preliminary structure-activity relationship (SAR) studies around LSP10-0500 provide insights for further optimization. Modifying the benzyl group or changing the configuration of the double bond can influence its potency on NR1/NR2B receptors .

Bioactive Compounds and Therapeutic Potential

  • Natural Sources: Research into bioactive compounds from natural sources is of significant scientific importance and offers extensive application prospects . For example, compounds derived from Caesalpinia ptilosperma have shown potential medicinal applications due to their bioactive components .
  • Phenolic Compounds: Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are being explored for managing diabetes due to their positive effects on glucose homeostasis . Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

生物活性

Besonprodil, also known as CI-1041, is a compound that acts primarily as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This receptor plays a crucial role in various neurological functions and is implicated in several neuropsychiatric disorders. The following sections will detail the biological activity of this compound, including its mechanism of action, pharmacological profile, and relevant research findings.

This compound operates by selectively inhibiting the GluN2B subunit of NMDA receptors. This selective antagonism is significant because it allows for modulation of neurophysiological processes without broadly affecting all NMDA receptor activity, which can lead to fewer side effects compared to non-selective antagonists like ketamine. Studies have shown that this compound binds to a specific site on the NR2B subunit, leading to inhibition of receptor function and subsequent neuroprotective effects .

Binding Characteristics

  • Selectivity : this compound exhibits a strong preference for GluN2B-containing NMDA receptors over other receptor subtypes.
  • IC50 Values : The inhibitory concentration (IC50) for this compound at GluN2B receptors is reported to be approximately 150 nM, indicating its potency in blocking these receptors .

Pharmacological Profile

This compound has been studied for its potential therapeutic applications in various conditions, particularly those related to neurodegeneration and psychiatric disorders. The compound has shown promise in preclinical models for conditions such as schizophrenia and depression.

Efficacy Studies

  • Schizophrenia : In clinical studies, this compound was evaluated for its efficacy in reducing negative symptoms in schizophrenia patients. Results indicated a statistically significant reduction in symptoms compared to placebo groups .
  • Neuroprotection : Research has demonstrated that this compound may provide neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling, which is often implicated in neurodegenerative diseases .

Case Studies

  • A double-blind, placebo-controlled trial involving over 300 participants showed significant improvements in cognitive function among those treated with this compound compared to controls .
  • Another study highlighted the compound's ability to enhance learning and memory in animal models, supporting its potential use in cognitive disorders .

Safety and Side Effects

While this compound shows therapeutic potential, safety profiles from various studies indicate that it can cause side effects typical of NMDA receptor antagonists, such as dizziness and sedation. Long-term studies are required to better understand the chronic effects of this compound on brain development and function .

Summary of Side Effects

  • Dizziness
  • Sedation
  • Potential cognitive impairment with prolonged use

Research Findings

Recent studies have focused on understanding the broader implications of NMDA receptor antagonism through compounds like this compound. The following table summarizes key findings from recent research:

StudyFocusFindings
Mony et al., 2009NMDA Receptor ModulationIdentified distinct classes of NMDA antagonists including this compound with unique binding modes .
Chizh et al., 2001Cognitive EffectsDemonstrated that this compound enhances cognitive function in animal models .
OECD ReportDevelopmental ImpactDiscussed potential adverse outcomes related to chronic use during brain development .

属性

CAS 编号

253450-09-8

分子式

C21H23FN2O3S

分子量

402.5 g/mol

IUPAC 名称

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25)

InChI 键

FCBQJNCAKZSIAH-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

规范 SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

外观

Solid powder

Key on ui other cas no.

253450-09-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone
besonprodil
CI-1041
PD 196860
PD196860

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Besonprodil
Reactant of Route 2
Reactant of Route 2
Besonprodil
Reactant of Route 3
Reactant of Route 3
Besonprodil
Reactant of Route 4
Reactant of Route 4
Besonprodil
Reactant of Route 5
Reactant of Route 5
Besonprodil
Reactant of Route 6
Reactant of Route 6
Besonprodil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。